The compound is cataloged under the CAS Registry Number 2762503 and can be found in databases such as PubChem and the National Institute of Standards and Technology (NIST) Chemistry WebBook. Its classification includes:
The synthesis of 2-(Cyclohexylsulfanyl)pyridine-4-carboxamide typically involves the following steps:
This synthetic route allows for the effective formation of the desired compound while minimizing side reactions.
The molecular structure of 2-(Cyclohexylsulfanyl)pyridine-4-carboxamide features:
The compound's structural formula can be represented using SMILES notation as NC(=O)C1=CC(SC2CCCCC2)=NC=C1
, indicating the arrangement of atoms and functional groups.
2-(Cyclohexylsulfanyl)pyridine-4-carboxamide can participate in various chemical reactions, including:
These reactions highlight its versatility in synthetic organic chemistry.
Further studies are required to elucidate specific mechanisms related to this compound's pharmacological effects.
Key physical and chemical properties of 2-(Cyclohexylsulfanyl)pyridine-4-carboxamide include:
These properties are crucial for understanding its behavior in various applications.
2-(Cyclohexylsulfanyl)pyridine-4-carboxamide has potential applications in:
Research continues to explore its full potential across these diverse fields, making it a subject of interest for future studies.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2